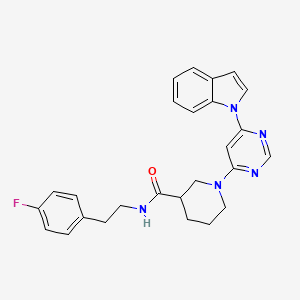

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN5O/c27-22-9-7-19(8-10-22)11-13-28-26(33)21-5-3-14-31(17-21)24-16-25(30-18-29-24)32-15-12-20-4-1-2-6-23(20)32/h1-2,4,6-10,12,15-16,18,21H,3,5,11,13-14,17H2,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMABZOXZLEWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCCC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

Indole derivatives: Starting materials for the indole moiety.

Pyrimidine derivatives: Starting materials for the pyrimidine moiety.

Coupling agents: Such as EDCI or DCC for amide bond formation.

Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breaking of chemical bonds with the addition of water.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Hydrolysis conditions: Acidic or basic conditions with water.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As a precursor for the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Pyrimidine vs. Pyrrolo/Thieno Pyrimidine Derivatives

- Target Compound : Pyrimidine core with indol-1-yl substitution.

- Analog 1: (S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () Difference: Pyrrolo[2,3-d]pyrimidine core instead of pyrimidine. The trifluoromethoxybenzyl group may increase metabolic stability compared to the target compound’s fluorophenethyl .

- Analog 2: Thieno[2,3-d]pyrimidine derivatives () Difference: Thiophene replaces pyrimidine in the bicyclic system. Impact: Thieno-pyrimidines often exhibit enhanced solubility and distinct kinase selectivity profiles due to sulfur’s electronic effects .

Substituent Variations

Indole Position and Substituents

Fluorophenethyl vs. Other Aromatic Groups

- Target Compound : 4-fluorophenethyl amide.

- Analog 4 : N-(4-sulfamoylbenzyl)piperidine-3-carboxamide ()

Functional Group Comparisons

Research Findings and Implications

- Kinase Selectivity : Pyrrolo-pyrimidine analogs () demonstrate potency against ALK-resistant mutants, suggesting the target compound’s indole-pyrimidine core may require optimization for similar efficacy .

- Pharmacokinetics : The 4-fluorophenethyl group in the target compound likely enhances blood-brain barrier penetration compared to sulfamoyl or trifluoromethoxy derivatives ().

- Structural Flexibility : Piperidine-3-carboxamide is a conserved motif across analogs, indicating its role as a scaffold for substituent diversification without destabilizing the core conformation .

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention in the pharmaceutical field due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and pyrimidine moieties, followed by the coupling with the piperidine derivative. The synthetic route often employs various techniques such as microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.

The compound exhibits multiple biological activities, primarily attributed to its structural components:

- Indole Moiety : Known for its role in neuropharmacology, indoles often interact with serotonin receptors, influencing mood and cognition.

- Pyrimidine Structure : This component is frequently associated with nucleic acid interactions and enzyme inhibition.

- Piperidine Ring : Commonly found in many pharmacologically active compounds, piperidines are linked to various receptor interactions.

Pharmacological Profiles

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it can inhibit tumor growth in various cancer cell lines through apoptosis induction.

- Antimicrobial Effects : The compound shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially useful in treating infections resistant to conventional antibiotics.

- Neuroprotective Properties : Its interaction with monoamine oxidase enzymes suggests a role in neuroprotection, possibly aiding in conditions like depression and anxiety.

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several indole-based compounds, including our target compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value indicating effective potency compared to standard chemotherapeutics .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It demonstrated moderate to strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent .

Data Tables

Q & A

Q. What are the established synthetic routes for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds between the piperidine-carboxamide and pyrimidine-indole moieties .

- Heterocyclic assembly : Functionalization of the pyrimidine core via nucleophilic substitution or cross-coupling reactions with indole derivatives under controlled temperatures (60–100°C) and inert atmospheres .

- Purification : Chromatography (e.g., flash column or preparative HPLC) to isolate the final compound with >95% purity .

Q. How is structural integrity and purity validated for this compound?

Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the indole-pyrimidine linkage and piperidine substitution patterns .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS expected m/z: [M+H]⁺ 486.2234) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity and detect byproducts .

Q. What preliminary biological assays are recommended to screen its activity?

Initial screening should focus on:

- Kinase inhibition assays : Test against kinases like Akt or ALK using ADP-Glo™ or fluorescence polarization assays, given structural similarities to pyrrolopyrimidine-based inhibitors .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .

- Solubility and stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

- Systematic substituent variation : Modify the indole N-substituent (e.g., methyl, benzyl) or fluorophenethyl group to assess impact on kinase selectivity. For example, bulkier groups may reduce off-target interactions with ROCK kinases .

- Computational modeling : Docking studies (e.g., Schrödinger Glide) to predict binding poses in Akt vs. ALK active sites, focusing on DFG-loop interactions .

- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (KD) for prioritized targets .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Pharmacokinetic profiling : Measure oral bioavailability and tissue distribution in rodent models. For example, low solubility or rapid CYP3A4 metabolism may explain efficacy gaps .

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites in plasma .

- Dose-response studies : Use PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Q. What crystallographic techniques elucidate its binding mode with biological targets?

- Co-crystallization : Soak the compound into Akt1 or ALK kinase domains and solve structures via X-ray diffraction (resolution ≤2.0 Å). Focus on hydrogen bonds with hinge regions (e.g., pyrimidine-N to Ala232 in Akt1) .

- Cryo-EM : For larger complexes (e.g., receptor-ligand assemblies), use single-particle analysis to resolve conformational changes .

Q. How can formulation improve its aqueous solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.